
2-(哌啶-4-基)乙醇盐酸盐
描述
“2-(Piperidin-4-yl)ethanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 165.66 g/mol . This compound is also known by several other names such as “4-piperidineethanol hydrochloride”, “4-Piperidineethanol HCl”, and “2-(piperidin-4-yl)ethan-1-ol hydrochloride” among others .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-4-yl)ethanol hydrochloride” is 1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H . The Canonical SMILES representation is C1CNCCC1CCO.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-4-yl)ethanol hydrochloride” include a molecular weight of 165.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 165.0920418 g/mol .
科学研究应用
化学合成和表征
- 与硫化钠的反应:2-(哌啶-4-基)乙醇盐酸盐及其衍生物已被用于合成2′-羟基苯乙酮,展示了它在区域选择性反应和有机化合物合成中的实用性(Birsa, 2003)。
- 氢键研究:它与其他分子如2,6-二氯-4-硝基苯酚形成氢键络合物,表明它在研究分子相互作用和复合物形成方面的潜力(Dega-Szafran et al., 2019)。
- 氧化反应:该化合物已被用于氧化反应,导致合成其他复杂分子如stenusine,展示了它在促进化学转化中的作用(Castro et al., 2005)。
- 动力学研究:它在动力学研究中的应用,如与2,4-二硝基氯苯反应,突显了它在理解化学反应动力学方面的应用(Ramachandran & Halpern, 1996)。
生物活性化合物的合成
- 抗菌合成:该化合物已被纳入具有抗菌活性的分子的合成中,标志着它在制药研究和药物发现中的重要性(Ovonramwen et al., 2019)。
- 制备复杂有机化合物:它被用于制备具有潜在生物活性的各种有机化合物,进一步强调了它在合成有机化学和药物开发中的作用(Jin-peng, 2013)。
材料科学和催化
- 聚合催化剂:研究表明它在制备聚合反应催化剂中的应用,表明了它在材料科学和工业化学中的重要性(Kim et al., 2014)。
酶和生物学研究
- 酶催化分辨:它已被用于酶催化分辨研究,展示了它在立体化学和手性化合物生产中的应用(Angoli et al., 2003)。
安全和危害
The safety information for “2-(Piperidin-4-yl)ethanol hydrochloride” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Action Environment
The action, efficacy, and stability of 2-(Piperidin-4-yl)ethanol hydrochloride can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Other factors such as pH, presence of other substances, and individual patient characteristics can also potentially influence its action.
属性
IUPAC Name |
2-piperidin-4-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNODHQJYXZSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599768 | |
| Record name | 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90747-17-4 | |
| Record name | 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Piperidin-4-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


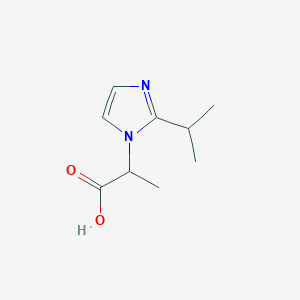





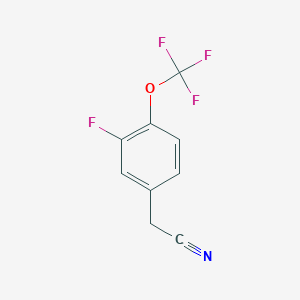
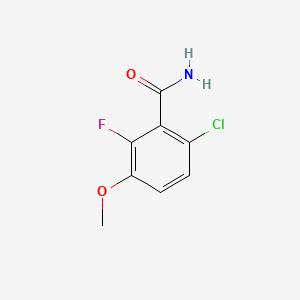
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
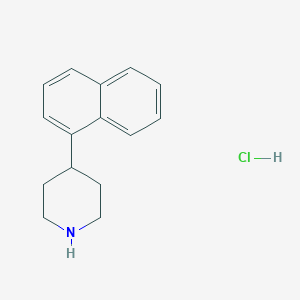
![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)
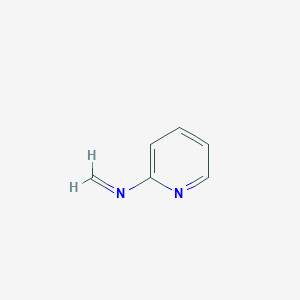
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)